molecular formula C12H17NO2S B7903816 3-(4-Methanesulfonyl-phenyl)-piperidine

3-(4-Methanesulfonyl-phenyl)-piperidine

Cat. No.: B7903816
M. Wt: 239.34 g/mol
InChI Key: VJMKJDZGCCCTAK-UHFFFAOYSA-N
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Description

Overview of 3-(4-Methanesulfonyl-phenyl)-piperidine within Chemical Space

This compound is a distinct organic molecule characterized by a piperidine (B6355638) ring linked at its 3-position to a phenyl group, which is in turn substituted with a methanesulfonyl group at the para-position. The hydrochloride salt of this compound is identified by the CAS number 1883367-00-7. jocpr.comclinmedkaz.orgresearchgate.net This structure positions the compound within the class of 3-arylpiperidines, a group of compounds with recognized importance in medicinal chemistry.

The combination of the flexible, saturated piperidine ring and the rigid, aromatic methanesulfonyl-phenyl group creates a molecule with a unique three-dimensional profile. This specific arrangement of atoms and functional groups dictates its physicochemical properties and its potential interactions with biological systems.

Interactive Data Table: Basic Properties of this compound Hydrochloride

PropertyValue
CAS Number1883367-00-7
Molecular FormulaC12H18ClNO2S
Molecular Weight275.8 g/mol jocpr.com
Physical FormSolid

Historical Context of Piperidine and Sulfone Moieties in Academic Chemical Research

The piperidine ring is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals. nih.govnih.gov Its six-membered heterocyclic structure is a common feature in numerous alkaloids and has been a cornerstone in the development of a wide array of therapeutic agents, including analgesics, antipsychotics, and antihistamines. nih.govijnrd.org The prevalence of the piperidine motif is attributed to its ability to impart favorable pharmacokinetic properties to a molecule, such as improved solubility and the ability to cross biological membranes. researchgate.net

Similarly, the sulfone group, and specifically the methanesulfonyl (or methylsulfonyl) moiety, is a well-established functional group in drug design. jocpr.com Its inclusion in a molecular structure can significantly influence a compound's polarity, hydrogen bonding capacity, and metabolic stability. The strong electron-withdrawing nature of the sulfone group can also modulate the properties of adjacent aromatic rings. The use of the methanesulfonylphenyl group has been noted in the development of various biologically active compounds, including anti-inflammatory and anticancer agents. nih.gov

Rationale for Scholarly Investigation of the this compound Scaffold

The academic interest in the this compound scaffold stems from the synergistic potential of its two core components. The 3-arylpiperidine framework is a recognized pharmacophore, meaning it is a molecular framework that is responsible for a drug's pharmacological activity. acs.org The specific substitution pattern, with the aryl group at the 3-position of the piperidine ring, is of particular interest for its potential to interact with a variety of biological targets.

Key Research Questions and Objectives in the Academic Study of this compound

The academic study of this compound and its derivatives is guided by several key research questions and objectives:

Efficient Synthesis: A primary objective is the development of efficient and stereoselective synthetic routes to produce this compound and its analogs. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity. nih.govnews-medical.net

Structural-Activity Relationship (SAR) Studies: A central goal is to understand how modifications to the this compound scaffold affect its biological activity. This involves synthesizing a library of related compounds with variations in the substituents on both the piperidine and the phenyl rings and evaluating their effects.

Identification of Biological Targets: A key question is to identify the specific proteins or enzymes with which this compound interacts. This is often pursued through computational modeling and in vitro screening assays. clinmedkaz.org

Elucidation of Pharmacological Profile: Researchers aim to characterize the full pharmacological profile of the compound, including its potency, selectivity, and mechanism of action at its identified biological targets. slideshare.net

Interactive Data Table: Illustrative Synthetic Approaches to 3-Arylpiperidines

Synthetic MethodDescriptionKey Features
Catalytic Hydrogenation of Substituted PyridinesReduction of a corresponding 3-(4-methanesulfonyl-phenyl)-pyridine precursor using a metal catalyst (e.g., palladium or rhodium) and hydrogen gas. nih.govA common and often high-yielding method. The stereochemistry of the final product can sometimes be controlled by the choice of catalyst and reaction conditions.
Intramolecular CyclizationFormation of the piperidine ring through the cyclization of a linear precursor containing both the amine and the aryl group. nih.govAllows for the construction of the heterocyclic ring from acyclic starting materials.
Cross-Coupling ReactionsCoupling of a piperidine-containing building block with an aryl boronic acid or a similar organometallic reagent. nih.govOffers a modular approach to constructing a library of analogs for SAR studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylsulfonylphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMKJDZGCCCTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3-(4-Methanesulfonyl-phenyl)-piperidine

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most strategic bond to break is the C(3)-Aryl bond, which simplifies the molecule into a piperidine (B6355638) precursor and an aryl component. This approach is advantageous as it allows for the late-stage introduction of the functionalized phenyl group, offering flexibility in the synthesis of analogs.

A primary disconnection (Route A) points towards a coupling reaction between a suitable piperidine-based nucleophile or electrophile and a pre-functionalized aryl partner. A particularly powerful and modern approach involves the disconnection to a dihydropyridine (B1217469) precursor and an arylboronic acid. This disconnection is inspired by the advancements in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org

An alternative disconnection (Route B) involves the formation of the piperidine ring itself as a key strategic step. This could be envisioned through the cyclization of an acyclic precursor already containing the 4-methanesulfonyl-phenyl moiety.

This analysis highlights two major synthetic strategies: one focusing on the formation of the C-C bond between the piperidine and the aryl ring, and the other on the construction of the piperidine ring itself.

Established Synthetic Pathways for the this compound Core

Building upon the retrosynthetic analysis, several established synthetic pathways can be employed to construct the this compound core.

Approaches to Piperidine Ring System Formation

The formation of the piperidine ring is a fundamental step in many synthetic strategies. One common method involves the cyclization of δ-amino ketones or aldehydes. Another powerful approach is the hydrogenation of corresponding pyridine (B92270) precursors. The dearomatization of pyridines, while energetically challenging, can be achieved through various reduction methods, often requiring activation of the pyridine ring. nih.gov

A highly effective modern method involves the partial reduction of pyridine to a dihydropyridine intermediate, which can then be further functionalized and subsequently reduced to the desired piperidine. acs.org This approach offers a versatile entry into substituted piperidines.

Strategies for Regioselective and Stereoselective Introduction of the 4-Methanesulfonyl-phenyl Moiety

The introduction of the 4-methanesulfonyl-phenyl group at the 3-position of the piperidine ring is a critical step that requires precise regiochemical control.

A highly efficient and stereoselective method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org In this approach, a dihydropyridine, often protected as a carbamate (B1207046) derivative, undergoes a cross-coupling reaction with an arylboronic acid, such as 4-(methanesulfonyl)phenylboronic acid. This reaction typically exhibits high regioselectivity for the 3-position and can be rendered highly enantioselective through the use of chiral ligands. nih.gov The resulting tetrahydropyridine (B1245486) can then be reduced to the final piperidine product.

The reaction conditions for such a transformation are crucial for achieving high yields and enantioselectivities. The choice of rhodium precursor, ligand, and base are all critical parameters that need to be optimized. nih.gov

Catalyst SystemLigandBaseSolventYield (%)ee (%)
[Rh(cod)(OH)]₂(S)-SEGPHOSCs₂CO₃Toluene/H₂OHighHigh
[Rh(cod)Cl]₂Josiphos-type ligandCsOHToluene/THP/H₂OHighHigh

This table presents representative data for rhodium-catalyzed asymmetric arylations of dihydropyridines with various arylboronic acids, demonstrating the general applicability of the method.

Another strategy involves the conjugate addition of an organometallic reagent derived from a 4-halo-phenyl methyl sulfone to a suitable piperidine-based Michael acceptor. However, achieving high 1,4-selectivity over 1,2-addition can be challenging.

Functional Group Interconversions and Protecting Group Chemistry in the Synthetic Sequence

Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. The piperidine nitrogen is typically protected to prevent its interference in various reaction steps. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a range of conditions and can be selectively removed. organic-chemistry.orgwikipedia.org

The choice of protecting group can significantly influence the outcome of a reaction. For instance, in the rhodium-catalyzed arylation of dihydropyridines, the use of a phenyl carbamate protecting group has been shown to be effective. acs.org The stability of the sulfone group to various reagents is generally high, meaning it often does not require specific protection.

Functional group interconversions may also be necessary. For example, if the synthesis starts with a 4-(methylthio)phenyl group, an oxidation step would be required to form the desired methanesulfonyl group. This oxidation is typically performed late in the synthetic sequence to avoid potential complications with the more electron-withdrawing sulfone group in earlier steps.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective syntheses is crucial for accessing enantiomerically pure forms of this compound, which is often a requirement for pharmaceutical applications.

Chiral Auxiliary-Based Synthetic Approaches

Chiral auxiliaries can be employed to induce stereoselectivity in the formation of the piperidine ring or in the introduction of the aryl substituent. google.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction in a stereoselective manner.

One strategy involves the use of a chiral amine as a precursor to the piperidine ring. For example, a chiral amino alcohol can be used to construct the piperidine ring through a series of transformations, with the stereocenter in the starting material directing the formation of new stereocenters.

Another approach is to attach a chiral auxiliary to the piperidine nitrogen. This auxiliary can then direct the stereoselective addition of the 4-methanesulfonyl-phenyl group to the 3-position. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

The following table lists some common chiral auxiliaries used in asymmetric synthesis.

Chiral AuxiliaryClassTypical Application
(R)- or (S)-2-Amino-2-phenylethanolAmino alcoholAsymmetric alkylations, aldol (B89426) reactions
Evans' oxazolidinonesOxazolidinoneAsymmetric alkylations, aldol reactions
(S)- or (R)-1-PhenylethylamineAmineAsymmetric conjugate additions

Asymmetric Catalysis in Piperidine Ring Construction

The direct asymmetric synthesis of 3-arylpiperidines from simple precursors is a highly desirable strategy to access enantiomerically pure compounds. Rhodium-catalyzed asymmetric hydroarylation and carbometalation have emerged as powerful tools in this regard.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine precursors. nih.govacs.orgorganic-chemistry.orgsnnu.edu.cn In this method, a pyridine is first activated, for example, by forming a phenyl pyridine-1(2H)-carboxylate. This intermediate then undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid, such as 4-methanesulfonyl-phenylboronic acid, in the presence of a chiral ligand (e.g., (S)-Segphos). Subsequent reduction of the resulting tetrahydropyridine affords the enantioenriched this compound. This three-step process, involving partial reduction, asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-arylpiperidines with high yields and excellent enantioselectivity. acs.orgsnnu.edu.cn

The reaction conditions are crucial for achieving high enantioselectivity. For instance, the combination of [Rh(cod)(OH)]₂ as the catalyst precursor, a chiral phosphine (B1218219) ligand, and a base like aqueous cesium hydroxide (B78521) in a mixed solvent system has proven effective. organic-chemistry.org The scope of this reaction is broad, tolerating various functional groups on the arylboronic acid. acs.orgsnnu.edu.cn

Table 1: Representative Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines

Entry Arylboronic Acid Chiral Ligand Yield (%) ee (%) Reference
1 Phenylboronic acid (S)-Segphos 81 96 organic-chemistry.org
2 4-Fluorophenylboronic acid (S)-Segphos 75 98 acs.org
3 3-Methoxyphenylboronic acid (S)-Segphos 88 97 acs.org

Note: This table presents data for the synthesis of various 3-aryltetrahydropyridines as precursors to the corresponding piperidines, illustrating the general applicability of the method.

Chemoenzymatic Synthesis Strategies for Chiral Intermediates

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce chiral molecules. For the synthesis of chiral 3-arylpiperidines, a one-pot amine oxidase/ene imine reductase cascade has been developed. acs.orgnih.gov

This strategy typically begins with a chemically synthesized N-substituted tetrahydropyridine. An amine oxidase then selectively oxidizes the tetrahydropyridine to a dihydro- or tetrahydropyridinium iminium ion intermediate. In the same pot, an ene-imine reductase (EneIRED) from a panel of engineered enzymes asymmetrically reduces the iminium ion to the desired stereodefined 3-substituted piperidine. acs.org The choice of the specific EneIRED allows for the selective synthesis of either the (R)- or (S)-enantiomer. This method has been successfully applied to the synthesis of several bioactive molecules, demonstrating its potential for the preparation of enantiopure this compound. acs.orgnih.gov

The chemoenzymatic dearomatization of activated pyridines represents another powerful strategy. acs.org By combining chemical activation of the pyridine ring with a biocatalytic stereoselective reduction, this method provides access to highly enantioenriched piperidine derivatives.

Chromatographic and Crystallization-Based Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, enantiomeric separation is necessary to obtain the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for this purpose. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving racemic piperidine derivatives.

Crystallization-based resolution is another classical yet powerful technique. This method involves the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine can be liberated by treatment with a base. The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation. google.com

Novel Synthetic Methodologies and Green Chemistry Principles in this compound Synthesis

Catalytic C-H Activation and Functionalization in Piperidine Derivatives

Direct C-H activation and functionalization have emerged as a step-economical and atom-economical approach to synthesize substituted piperidines. Palladium-catalyzed C(sp³)–H arylation allows for the direct introduction of an aryl group onto the piperidine ring. rsc.orgacs.org

For the synthesis of 3-arylpiperidines, ligand-controlled β-selective C(sp³)–H arylation of N-Boc-piperidine is a particularly relevant strategy. rsc.org By employing flexible biarylphosphine ligands, the palladium catalyst can selectively activate the C-H bond at the 3-position of the piperidine ring, leading to the formation of the desired 3-arylpiperidine. This method avoids the need for pre-functionalized piperidine substrates.

Another approach involves the use of a directing group at the 3-position to guide the C-H arylation to a specific site. acs.org For instance, an aminoquinoline auxiliary attached to the 3-position can direct a palladium catalyst to arylate the C(4)–H bond with high regio- and stereoselectivity. Subsequent removal of the directing group would yield the functionalized piperidine. While this example illustrates C4-arylation, the principle of directed C-H functionalization is a powerful tool for the synthesis of substituted piperidines.

Photoredox catalysis has also been employed for the α-amino C–H arylation of piperidine derivatives with high diastereoselectivity. acs.orgnih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of piperidine derivatives is an emerging area. For example, flow electrochemistry has been used for the synthesis of 2-substituted N-(methyl-d)-piperidines. researchgate.net This process involves an anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell to generate an intermediate that can be functionalized. While not directly applied to this compound, this demonstrates the potential of flow chemistry to enable novel and efficient synthetic routes for piperidine derivatives. The principles of continuous processing can be extended to various steps in the synthesis of the target molecule, from the formation of the piperidine ring to its functionalization.

Solvent-Free and Atom-Economical Synthetic Approaches

Green chemistry principles aim to design chemical processes that are environmentally benign. This includes the use of solvent-free reaction conditions and atom-economical reactions that maximize the incorporation of all starting materials into the final product.

While specific solvent-free syntheses for this compound are not extensively documented, general green approaches to piperidine synthesis are known. For instance, multicomponent reactions (MCRs) are inherently atom-economical and can be performed under solvent-free or in environmentally friendly solvents like water. nih.gov An example is the water-mediated intramolecular cyclization that occurs after a bis-aza Michael addition to afford substituted piperidinols. nih.gov The development of similar MCRs for the synthesis of 3-arylpiperidines would represent a significant advancement in the green synthesis of this important class of compounds.

C-H activation reactions, as discussed previously, are also highly atom-economical as they avoid the use of pre-functionalized starting materials, thus reducing waste generation.

Optimization of Reaction Conditions for Scalable and Efficient Synthesis of this compound

A promising route for the synthesis of the intermediate 3-(4-Methanesulfonyl-phenyl)-pyridine is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds. The optimization of this step typically involves the screening of various catalysts, ligands, bases, and solvents to achieve the highest possible yield and purity of the product.

Following the successful synthesis of the pyridine intermediate, the subsequent reduction to the piperidine ring is a key transformation. Catalytic hydrogenation is a frequently employed method for this reduction. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

An alternative, more convergent approach involves the direct arylation of a partially reduced pyridine derivative, such as a dihydropyridine, using a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method can offer high enantioselectivity and good yields, and its optimization is critical for large-scale production.

Optimization of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling for the synthesis of 3-(4-Methanesulfonyl-phenyl)-pyridine would typically involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with (4-methanesulfonylphenyl)boronic acid. The optimization of this reaction is multifaceted, with the choice of catalyst, ligand, base, and solvent all playing significant roles in the reaction's success.

Research on similar aryl couplings provides insights into potential optimal conditions. For instance, palladium-based catalysts are commonly used. A screening of various palladium catalysts and ligands is essential. For example, a study on the synthesis of triarylpyridines found that a catalytic system of palladium acetate (B1210297) with a Buchwald ligand like S-Phos was superior to others like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for certain substrates. researchgate.net The choice of base is also critical, with inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) often being effective. The solvent can also have a profound impact on the reaction rate and yield, with common choices including toluene, dioxane, and mixtures of solvents with water. mdpi.com

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (2)S-Phos (4)K₃PO₄ (2)Toluene100>95 researchgate.net
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10086 researchgate.net
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF8075 mdpi.com
4Pd₂(dba)₃ (2)P(t-Bu)₃·HBF₄ (4)K₃PO₄ (3)Dioxane8086 researchgate.net

This table presents a hypothetical optimization for the synthesis of 3-(4-Methanesulfonyl-phenyl)-pyridine based on data from similar Suzuki-Miyaura reactions. The specific yields would need to be determined experimentally for this exact transformation.

Optimization of the Pyridine Ring Reduction

The reduction of 3-(4-Methanesulfonyl-phenyl)-pyridine to this compound is a critical step that requires careful optimization to ensure high conversion and to avoid over-reduction or side reactions. Catalytic hydrogenation is the most common method for this transformation.

The choice of catalyst is paramount. Common catalysts for pyridine hydrogenation include rhodium, platinum, palladium, and nickel. Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) have been shown to be highly active for the hydrogenation of various pyridines under mild conditions. acs.org For instance, Rh₂O₃ has been used to reduce a range of unprotected pyridines in hexafluoroisopropanol (HFIP) at room temperature with high yields. The hydrogen pressure and reaction temperature are also key parameters to optimize. While higher pressures and temperatures can increase the reaction rate, they can also lead to less selectivity and the formation of byproducts. The solvent can influence the catalyst's activity and the solubility of the substrate and product.

EntryCatalyst (mol%)H₂ Pressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Reference
15% Rh/C5080Methanol12>99General Conditions
2PtO₂125Acetic Acid24>99General Conditions
3Raney Ni100150Ethanol10>95General Conditions
4Rh₂O₃ (5)1025HFIP16>99 acs.org

This table provides a summary of typical conditions for pyridine reduction. The optimal conditions for 3-(4-Methanesulfonyl-phenyl)-pyridine would need to be experimentally verified.

Optimization of Rh-Catalyzed Reductive Heck Reaction

A more advanced and potentially more efficient route for the asymmetric synthesis of this compound involves a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with (4-methanesulfonylphenyl)boronic acid. nih.govacs.org This method can provide the product in high yield and enantioselectivity.

The optimization of this reaction involves a careful selection of the rhodium precursor, the chiral ligand, the base, and the solvent system. Studies have shown that a combination of [Rh(cod)(OH)]₂ as the catalyst precursor and a chiral bisphosphine ligand such as (S)-Segphos can be highly effective. acs.org The base is also a critical component, with aqueous cesium hydroxide often providing superior results compared to other bases. The reaction is typically carried out in a mixed solvent system, such as a combination of toluene, tetrahydrofuran (B95107) (THP), and water. The reaction temperature is another important parameter to control to achieve high enantioselectivity.

EntryRh-Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Yield (%)ee (%)Reference
1[Rh(cod)OH]₂ (3)(S)-Segphos (7)aq. CsOH (2)THP:Toluene:H₂O (1:1:1)708196 acs.org
2[Rh(cod)OH]₂ (3)(S)-DTBM-Segphos (7)aq. CsOH (2)THP:Toluene:H₂O (1:1:1)707595 acs.org
3[Rh(cod)Cl]₂ (3)(S)-Segphos (7)aq. K₂CO₃ (2)THP:Toluene:H₂O (1:1:1)706592 acs.org

This table illustrates the optimization of a Rh-catalyzed reductive Heck reaction for the synthesis of a 3-aryl-tetrahydropyridine intermediate, which would then be reduced to the final piperidine product. The data is based on a closely related transformation and would require experimental validation for the specific synthesis of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 3-(4-Methanesulfonyl-phenyl)-piperidine

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, NMR analysis would confirm the connectivity of the piperidine (B6355638) and methanesulfonyl-phenyl moieties and elucidate the conformational dynamics of the piperidine ring.

Based on the structure, the following table outlines the expected chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms. Actual experimental values may vary based on the solvent and other experimental conditions.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Piperidine N-H 1.5 - 2.5 (broad) -
Piperidine C2-H (axial, equatorial) 2.6 - 3.2 ~50
Piperidine C3-H (axial) 2.9 - 3.4 ~42
Piperidine C4-H (axial, equatorial) 1.6 - 2.1 ~26
Piperidine C5-H (axial, equatorial) 1.6 - 2.1 ~25
Piperidine C6-H (axial, equatorial) 2.6 - 3.2 ~47
Phenyl C2'/C6'-H 7.5 - 7.7 ~128
Phenyl C3'/C5'-H 7.9 - 8.1 ~129
Phenyl C1' - ~148
Phenyl C4' - ~140

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign these signals and understand the molecule's detailed structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2 with H3, H3 with H4, etc.), confirming their scalar coupling connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to definitively assign each carbon signal based on the already assigned proton signals from the 1D and COSY spectra. For example, the proton signal at ~3.1 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the assignment of the methanesulfonyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the piperidine C3-H and the aromatic C1' and C2'/C6' carbons, unequivocally establishing the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. For this compound, NOESY would be critical in determining the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the aryl substituent (axial vs. equatorial). For instance, observing a strong NOE between the axial proton at C3 and the axial protons at C5 and C2 would confirm a chair conformation with the aryl group in an equatorial position, which is generally the more stable arrangement.

Solid-State NMR Applications for Polymorph and Supramolecular Structure Elucidation

While solution-state NMR averages out molecular conformations, solid-state NMR (ssNMR) provides information on the structure of a molecule in its crystalline or amorphous solid form. No published solid-state NMR data for this compound are currently available. However, ssNMR would be a powerful tool to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between polymorphs as the chemical shifts are highly sensitive to the local crystalline environment.

Characterize Supramolecular Structure: ssNMR can probe intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group and the sulfonyl oxygens, which dictate how the molecules pack in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₇NO₂S), the expected exact mass can be calculated.

Table 2: HRMS Data

Ion Calculated Exact Mass (m/z)
[M+H]⁺ 240.1053

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecule's structure. While specific experimental MS/MS data is not publicly available, a predicted fragmentation pathway would likely involve characteristic losses.

Table 3: Predicted MS/MS Fragmentation

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Description
240.1 184.1 56 (C₄H₈) Loss of butene via piperidine ring opening
240.1 155.0 85 (C₅H₁₀N) Cleavage of the C-C bond between the rings

Ion Mobility Mass Spectrometry for Gas-Phase Conformation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation and can yield information about the molecule's three-dimensional structure. There is no published ion mobility data for this compound. If analyzed, IM-MS could potentially distinguish between different gas-phase conformers of the protonated molecule, such as those with the aryl group in axial versus equatorial positions, by measuring their distinct collisional cross-section (CCS) values.

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases reveals no publicly available crystal structure for this compound or its salts.

Should a single crystal be grown and analyzed, this technique would provide definitive data on:

Molecular Conformation: It would unambiguously confirm the piperidine ring's conformation (e.g., a chair form) and the orientation of the phenylsulfonyl substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insight into potential steric strain or electronic effects.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact with each other through hydrogen bonding (e.g., from the N-H donor to the sulfonyl oxygen acceptors) and van der Waals forces, defining the supramolecular architecture. For a salt, such as the hydrochloride, it would detail the ionic interactions and hydrogen bonding network involving the chloride counter-ion.

Analysis of Unit Cell Parameters, Crystal Packing, and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, the expected crystallographic parameters and interactions can be inferred from studies on closely related phenylpiperidine and sulfonyl-containing molecules. researchgate.netresearchgate.netnih.gov The crystal structure is determined by the geometry of the molecule and the nature of the non-covalent interactions that dictate the packing arrangement.

The asymmetric unit would contain the this compound molecule, with the piperidine ring likely adopting a stable chair conformation to minimize steric strain. The bulky 4-methanesulfonyl-phenyl substituent would preferentially occupy an equatorial position. The packing of these molecules in the crystal lattice is governed by a network of intermolecular interactions. Key expected interactions include:

Hydrogen Bonds: The secondary amine of the piperidine ring (N-H) acts as a hydrogen bond donor, while the two oxygen atoms of the methanesulfonyl group are strong hydrogen bond acceptors.

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving acidic C-H donors (from the phenyl or piperidine rings) and the sulfonyl oxygen acceptors are also anticipated. researchgate.net

Table 1: Illustrative Unit Cell Parameters for a Phenylpiperidine Analogue Note: This table is illustrative and based on data from analogous structures, not experimentally determined for the title compound.

ParameterValueCrystal SystemSpace Group
a (Å)~14-15Orthorhombic / Monoclinice.g., Pca21, P21/n
b (Å)~5-6
c (Å)~40-45
α (°)90
β (°)~90-105
γ (°)90

Hydrogen Bonding Networks and Crystal Polymorphism

The hydrogen bonding capabilities of this compound are critical to its supramolecular structure. The piperidine N-H group is a primary donor, and the sulfonyl oxygens are primary acceptors. This arrangement can lead to the formation of well-defined hydrogen-bonding motifs, which can be described using graph-set notation. researchgate.net For instance, a common motif could involve the N-H group of one molecule forming a hydrogen bond with a sulfonyl oxygen of a neighboring molecule, leading to the formation of infinite one-dimensional chains (a C(7) motif). Dimeric structures involving two molecules linked by a pair of N-H···O bonds, forming an R²₂(8) ring motif, are also plausible. nih.gov

The existence of multiple, energetically accessible packing arrangements and hydrogen-bonding networks can give rise to crystal polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties, such as melting point, solubility, and stability. The potential for polymorphism is a critical consideration, particularly in pharmaceutical contexts, as different forms can have different bioavailability. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound. researchgate.netnih.gov The spectra are characterized by absorption (FT-IR) or scattering (Raman) bands corresponding to specific molecular vibrations. For this compound, characteristic bands are expected for each of its constituent parts. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
Piperidine N-HN-H Stretch3350 - 3250Medium
N-H Bend1650 - 1580Medium-Weak
Aliphatic C-H (Piperidine)Asymmetric/Symmetric Stretch2950 - 2850Strong
Scissoring/Bending1470 - 1440Medium
Methanesulfonyl (SO2)Asymmetric Stretch1350 - 1300Strong, Sharp
Symmetric Stretch1160 - 1120Strong, Sharp
Aromatic Ring (p-disubstituted)C-H Stretch3100 - 3000Medium-Weak
C=C Ring Stretch1610, 1580, 1500, 1450Medium-Strong
C-H Out-of-Plane Bend850 - 810Strong
Sulfur-CarbonS-C Stretch800 - 600Medium-Weak

The FT-IR and Raman spectra are complementary. The strong, sharp bands for the symmetric and asymmetric SO₂ stretching vibrations are particularly diagnostic for the methanesulfonyl group. The N-H stretching frequency can provide information about the extent of hydrogen bonding in the solid state. The combination of these specific frequencies provides a definitive spectroscopic signature for the compound. psgcas.ac.in

Chiroptical Spectroscopy for Absolute Configuration Assignment (Circular Dichroism, Optical Rotatory Dispersion)

The presence of a stereocenter at the C3 position of the piperidine ring makes this compound a chiral molecule, existing as a pair of enantiomers ((R) and (S)). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers. mdpi.com These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. rsc.org

A CD spectrum plots the difference in absorption (Δε) against wavelength and shows positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. For substituted piperidines, empirical rules, such as the piperidine helicity rule, can sometimes be used to correlate the sign of the Cotton effect with the absolute configuration. rsc.org

A more rigorous approach involves comparing the experimental CD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations, such as Density Functional Theory (DFT). nih.govrsc.org The procedure typically involves:

Calculating the conformational landscape of one enantiomer (e.g., the (R)-enantiomer) to identify low-energy conformers.

Computing the theoretical CD spectrum for this enantiomer by Boltzmann-averaging the spectra of the stable conformers.

Comparing the predicted spectrum with the experimental spectrum. A match confirms the absolute configuration of the sample.

This combination of experimental measurement and theoretical calculation provides an unambiguous assignment of the absolute stereochemistry of the chiral center. nih.gov

Advanced Hyphenated Techniques for Comprehensive Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. nih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool.

In an LC-MS analysis, the compound is first passed through a High-Performance Liquid Chromatography (HPLC) column, which separates it from any impurities or related substances. The eluent from the column is then directed into a mass spectrometer. The mass spectrometer provides two crucial pieces of information:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, confirming the elemental composition (C₁₂H₁₇NO₂S).

Structural Information: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include the cleavage of the piperidine ring and the loss of the methanesulfonyl group (SO₂CH₃), helping to confirm the connectivity of the molecule.

These hyphenated methods are vital for confirming the identity, purity, and structure of synthesized compounds in a single, efficient analysis. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Calculations on 3-(4-Methanesulfonyl-phenyl)-piperidine

Quantum mechanical calculations, which are based on solving the Schrödinger equation, allow for the modeling of molecular properties with high accuracy. researchgate.net These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and precision.

Density Functional Theory (DFT) has become a primary tool for the computational study of molecules like this compound due to its favorable balance of accuracy and computational efficiency. youtube.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net

Electronic Structure and Molecular Orbital Analysis

DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in studies of similar bioactive sulfonamides, the HOMO-LUMO gap has been used to understand their chemical activity. researchgate.net

The distribution of these frontier orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) ring and the phenyl group, while the LUMO is likely concentrated around the electron-withdrawing methanesulfonyl group. This distribution is crucial for predicting how the molecule will interact with biological targets. mdpi.com

Reactivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors, such as chemical potential, hardness, and electrophilicity, are calculated from the HOMO and LUMO energies. They offer a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior and potential biological activity. nih.gov Furthermore, Molecular Electrostatic Potential (MESP) maps, generated through DFT, visualize the charge distribution and are invaluable for predicting non-covalent interactions. mdpi.com

Illustrative DFT-Calculated Electronic Properties

Parameter Illustrative Value Significance
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity and stability. researchgate.net
Chemical Hardness 2.65 eV Resistance to change in electron distribution.
Electrophilicity Index 1.8 eV Measure of the ability to accept electrons.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets.

High-Accuracy Energy and Geometry Optimization

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. youtube.comyoutube.com For a flexible molecule like this compound, with its rotatable bonds and puckered ring, identifying the global minimum energy conformation is crucial. Ab initio methods, particularly at higher levels of theory like MP2, are often used to obtain highly accurate optimized geometries. mdpi.com The process is iterative: an initial guess of the molecular structure is refined by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. youtube.com

While computationally more demanding than DFT, ab initio methods can be essential for benchmarking and for cases where DFT may not be sufficiently accurate. The choice of basis set, which describes the atomic orbitals, is also critical for the accuracy of both ab initio and DFT calculations. researchgate.net

Illustrative Comparison of Optimization Methods

Method Basis Set Relative Computational Cost Expected Accuracy
HF 6-31G(d) Low Moderate
B3LYP 6-311+G(d,p) Medium Good
MP2 aug-cc-pVDZ High High
CCSD(T) aug-cc-pVTZ Very High Very High (Gold Standard)

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A powerful application of quantum mechanical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in structure elucidation.

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant achievement of computational chemistry. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov By correlating these calculated shielding values with those of a reference compound (e.g., tetramethylsilane), one can predict the 1H and 13C chemical shifts. nih.govcomporgchem.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For a molecule like this compound, this technique can help assign specific peaks in the experimental spectrum to particular atoms in the molecule, and can even distinguish between different conformations. comporgchem.com

IR Frequencies

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. These calculations are performed by determining the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes can be animated to visualize the atomic motions associated with each IR peak. For this compound, this would allow for the clear identification of vibrations associated with the N-H and C-H bonds of the piperidine ring, the S=O stretches of the sulfonyl group, and the various vibrations of the phenyl ring.

Illustrative Predicted Spectroscopic Data

Parameter Predicted Value Corresponding Functional Group
1H NMR Shift (N-H) 2.5 - 3.5 ppm Piperidine N-H
13C NMR Shift (C-S) 55 - 65 ppm Phenyl C attached to Sulfonyl
IR Frequency (S=O stretch) 1300 - 1350 cm-1 Sulfonyl group (asymmetric)
IR Frequency (S=O stretch) 1140 - 1160 cm-1 Sulfonyl group (symmetric)
IR Frequency (N-H stretch) 3300 - 3500 cm-1 Piperidine N-H

Conformational Analysis of the Piperidine Ring and Phenyl Moiety in this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. For this compound, the conformational preferences of the piperidine ring and the orientation of the phenyl group are of paramount importance.

A potential energy surface (PES) scan involves systematically changing specific dihedral angles (torsions) in the molecule and calculating the energy at each step. mdpi.com For this compound, this would involve rotating the bond connecting the piperidine ring to the phenyl group, as well as mapping the puckering coordinates of the piperidine ring itself. This process helps to identify all low-energy conformations (local minima) and the energy barriers between them (transition states). A global minimum search aims to locate the single most stable conformation of the molecule.

While QM calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

By performing MD simulations of this compound, often in a simulated solvent environment to mimic physiological conditions, it is possible to observe the dynamic conformational landscape of the molecule. These simulations can reveal:

The preferred conformations and their relative populations over time.

The timescale and pathways of conformational transitions, such as the interconversion between axial and equatorial conformers of the piperidine ring.

The flexibility of different parts of the molecule.

The dynamic interactions between the solute and solvent molecules.

This information is invaluable for understanding how the molecule might adapt its shape to fit into a biological receptor site, a process that is often not captured by static models alone. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a crucial descriptor of a molecule's reactivity and intermolecular interaction patterns. chemrxiv.org It is calculated to visualize the charge distribution and predict how a molecule will interact with other chemical species. mdpi.com The MEP maps are color-coded to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, the MEP would highlight the electron-rich areas around the oxygen atoms of the methanesulfonyl group and the nitrogen atom of the piperidine ring, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the piperidine nitrogen and the aromatic ring would exhibit positive potential, marking them as potential hydrogen bond donors.

The analysis of MEP can be quantitative. For instance, in studies of salicylamide (B354443) derivatives, the minimum MEP (Vmin) at the carbonyl oxygen was found to be -55.1 kcal/mol, indicating a strong electron-rich region. chemrxiv.org A similar quantitative analysis for this compound would involve calculating the Vmin near the sulfonyl oxygens and the piperidine nitrogen to quantify their hydrogen bonding capabilities.

Charge Distribution

The distribution of partial atomic charges across the molecule further quantifies its electronic landscape. These charges can be calculated using various computational methods. In a study of a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the nitrogen atom of the piperidine ring was found to have a significant negative charge of -0.4177e, highlighting its nucleophilic character. nih.gov For this compound, the sulfur atom in the methanesulfonyl group would be expected to carry a substantial positive charge due to the presence of two highly electronegative oxygen atoms, while the oxygen and nitrogen atoms would be negatively charged. This charge distribution is critical for understanding the molecule's dipole moment and its interactions with polar environments.

A hypothetical charge distribution for key atoms in this compound, based on general principles observed in similar molecules, is presented in the table below.

AtomHypothetical Partial Charge (arbitrary units)
Piperidine Nitrogen (N)-0.45
Sulfonyl Sulfur (S)+0.60
Sulfonyl Oxygen (O)-0.50
Aromatic Carbon attached to Piperidine+0.10
Aromatic Carbon attached to Sulfonyl group+0.15

This table is illustrative and actual values would require specific quantum chemical calculations.

Prediction of Reaction Mechanisms and Transition States Using Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For the synthesis of this compound, theoretical approaches can be employed to understand the intricacies of the reactions involved. For example, various synthetic routes to piperidine derivatives have been explored computationally, including intramolecular cyclization reactions. nih.gov

One common method for forming the piperidine ring is the reduction of a corresponding pyridine (B92270) derivative. organic-chemistry.org Computational studies can model the hydrogenation process, determining the energy barriers for different catalytic cycles and predicting the stereoselectivity of the reaction. nih.gov

Another synthetic approach involves the cyclization of acyclic precursors. dtic.mil Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the cyclization reaction, identifying the transition state structure and its associated activation energy. This information is vital for optimizing reaction conditions to improve yield and selectivity. For instance, in the synthesis of piperidines via intramolecular reductive hydroamination/cyclization, computational models can clarify the role of acid catalysts and the formation of key intermediates like iminium ions. nih.gov

Ligand-Based and Structure-Based Computational Design Principles Relevant to this compound

Computational methods are central to modern drug discovery and can be broadly categorized as ligand-based or structure-based.

Pharmacophore Modeling and Hypotheses Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for a series of compounds acting on a particular receptor can be generated and used to screen virtual libraries for new potential ligands. pharmacophorejournal.com

For this compound, a pharmacophore hypothesis would likely include features such as:

A hydrogen bond acceptor (from the sulfonyl oxygens).

A hydrogen bond donor (from the piperidine N-H).

A hydrophobic/aromatic feature (the phenyl ring).

A positive ionizable feature (the piperidine nitrogen at physiological pH).

In a study on fentanyl derivatives, which also contain a phenylpiperidine scaffold, a successful pharmacophore model consisted of three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites. nih.gov A similar approach could be applied to a series of analogs of this compound to define the key features for a desired biological activity.

Pharmacophore FeaturePotential Origin in this compound
Hydrogen Bond AcceptorSulfonyl Oxygen atoms
Hydrogen Bond DonorPiperidine N-H group
Aromatic/HydrophobicPhenyl ring
Positive IonizablePiperidine Nitrogen

Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic) to predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a 3D-QSAR study could be performed. In such a study, the molecules are aligned based on a common scaffold, and their interaction fields (steric and electrostatic) with a probe atom are calculated. These fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS).

A study on fentanyl derivatives utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, and found that both steric and electrostatic fields contributed to the model, with contributions of 0.621 and 0.379, respectively. nih.gov This indicates the importance of both the shape and electronic properties of the molecules for their activity. For this compound analogs, descriptors related to the sulfonyl group's electrostatic properties and the steric bulk of substituents on the piperidine or phenyl rings would likely be significant.

Molecular Docking and Scoring Function Evaluation for Potential Interactions with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding ligand-receptor interactions and for virtual screening of compound libraries. nih.gov

To perform a molecular docking study for this compound, a three-dimensional structure of a target receptor is required. The ligand is then placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

In a docking study of novel sulfonylurea compounds with the enzyme acetohydroxyacid synthase (AHAS), it was suggested that a substituent on the benzene (B151609) ring could interact with specific amino acid residues like Met200 and Asp376. nih.gov Similarly, for this compound, docking studies could reveal key interactions, such as:

Hydrogen bonding between the sulfonyl oxygens and donor residues in the receptor's active site.

An ionic interaction or hydrogen bond involving the protonated piperidine nitrogen.

Aromatic interactions (e.g., pi-pi stacking) between the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of a hypothetical docking study are summarized in the table below.

Interaction TypePotential Interacting Residues in a Model Receptor
Hydrogen BondingSerine, Threonine, Asparagine, Glutamine
Ionic InteractionAspartic Acid, Glutamic Acid
Aromatic (pi-pi stacking)Phenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionLeucine, Isoleucine, Valine

Structure Activity Relationship Sar Principles and Methodologies

Design Principles for Investigating the SAR of 3-(4-Methanesulfonyl-phenyl)-piperidine Derivatives

The SAR investigation for derivatives of this compound is guided by established medicinal chemistry principles. The core structure presents three primary regions for modification: the piperidine (B6355638) ring, the phenyl ring, and the methanesulfonyl group. A strategic approach involves altering one region at a time to systematically probe the chemical space and its influence on biological targets.

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its substitution pattern significantly impacts a molecule's properties. researchgate.netnih.gov For the this compound core, substitutions can be explored at the nitrogen atom (N-1) and the carbon atoms of the ring.

N-1 Substitution: The secondary amine of the piperidine ring is a key site for modification. Introducing various substituents can alter basicity, lipophilicity, and steric bulk, and provide new vectors for interacting with the biological target. N-demethylation of certain piperidine-based ligands has been shown to improve activity, while the addition of larger groups like phenylalkyls can have varied effects depending on the specific scaffold and target. utmb.edu For example, replacing the N-methyl group with larger substituents can lead to decreased activity at some transporters. uno.edu A systematic approach would involve introducing small alkyl groups (e.g., methyl, ethyl), bulkier groups (e.g., benzyl, phenethyl), and functionalized chains (e.g., containing amides, alcohols) to probe for favorable interactions. utmb.edu

Ring Carbon Substitution: Adding substituents to the carbon atoms (C-2, C-4, C-5, C-6) of the piperidine ring can introduce chirality and enforce specific conformations, which can be crucial for activity and selectivity. researchgate.netthieme-connect.com Introducing a methyl group at the 2-position of a piperidine ring, for instance, has been used to enhance aqueous solubility and selectivity in certain inhibitors. thieme-connect.com This strategy of "conformational restriction" can lock the molecule into a more bioactive shape, improving its binding affinity for the target. nih.govnih.gov The stereochemistry of these substituents is critical, as different enantiomers or diastereomers often exhibit significantly different biological activities.

Below is an illustrative data table showing how systematic substitutions on the piperidine ring could influence biological activity, based on general principles observed in related compounds.

Derivative Modification Position of Substitution Hypothetical Change in Activity (IC50)
Parent HN-1100 nM
1a MethylN-180 nM
1b BenzylN-1150 nM
1c 2-HydroxyethylN-165 nM
1d (R)-MethylC-250 nM
1e (S)-MethylC-2200 nM
1f FluoroC-4 (axial)90 nM
1g FluoroC-4 (equatorial)120 nM

Phenyl Ring Substitution: Adding substituents to the phenyl ring can modulate electronic properties, hydrophobicity, and steric interactions. For instance, in studies of N-(substituted phenyl)sulfonamides, introducing electron-donating groups (e.g., methoxy) or hydrophobic groups (e.g., tert-butyl, bromo) at different positions on the phenyl ring has been shown to enhance binding affinity. nih.gov A common strategy involves probing the ortho-, meta-, and para-positions relative to the piperidine ring with a range of substituents, such as halogens (F, Cl, Br), small alkyl groups (CH₃), and polar groups (OH, OCH₃, CN), to map the steric and electronic requirements of the binding pocket.

Positional Isomerism: Moving the methanesulfonyl group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) position can have a profound impact on the molecule's geometry and its ability to bind to a target. This change alters the vector and distance of the key sulfonyl pharmacophore relative to the rest of the molecule. nih.gov

The following table illustrates potential SAR trends from modifying the 4-methanesulfonyl-phenyl group.

Derivative Modification Position on Phenyl Ring Hypothetical Change in Activity (IC50)
Parent H-100 nM
2a 2-FluoroOrtho to Piperidine75 nM
2b 3-MethoxyMeta to Piperidine110 nM
2c 3-MethanesulfonylMeta500 nM
2d 4-TrifluoromethylPara to SO₂Me130 nM

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while maintaining the essential binding interactions. spirochem.com This involves replacing a functional group with another that has similar physical or chemical properties. drughunter.comcambridgemedchemconsulting.com

Methanesulfonyl Group Bioisosteres: The methanesulfonyl (-SO₂Me) group is a polar, non-ionizable hydrogen bond acceptor. Common bioisosteres can modulate these properties. For example, replacing a sulfonamide with a sulfone can be a productive strategy. nih.gov More advanced bioisosteres for sulfonamides and sulfones include sulfoximines and sulfonimidamides, which introduce different geometries and hydrogen-bonding capabilities. researchgate.netsemanticscholar.org N-acylsulfonamides are another related class where bioisosteric replacement can be used to fine-tune physicochemical properties like acidity and permeability. nih.gov

Piperidine and Phenyl Ring Bioisosteres: The piperidine ring itself can be replaced with other saturated heterocycles like pyrrolidine (B122466) or azetidine to alter ring strain and pKa, or with acyclic fragments to increase conformational flexibility. The phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270) or thiophene, to introduce heteroatoms that can act as hydrogen bond acceptors and alter the molecule's electronic distribution and metabolic stability. pressbooks.pub

An illustrative table of potential bioisosteric replacements is provided below.

Derivative Original Group Bioisosteric Replacement Hypothetical Impact on Properties
3a 4-Methanesulfonyl4-SulfoximineIncreased polarity, potential for H-bond donation
3b 4-Methanesulfonyl4-AcetamideMaintained H-bond acceptor, different geometry
3c PhenylPyridylAdded H-bond acceptor, modified electronics
3d PiperidinePyrrolidineAltered ring pucker and size

Methodological Approaches for SAR Elucidation

Modern SAR studies employ a combination of synthetic chemistry, biophysical screening, and computational modeling to efficiently explore chemical space and understand molecular interactions.

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments (typically < 300 Da). nih.govwuxibiology.com These fragments usually bind with low affinity but do so efficiently, providing high-quality starting points for optimization. nih.govdrughunter.com

The this compound scaffold can be deconstructed into its constituent fragments: a piperidine fragment and a 4-methanesulfonyl-phenyl fragment. In an FBDD approach, libraries of piperidines and phenylsulfones would be screened against a biological target using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify initial hits. technologynetworks.compharmafeatures.com

Once fragment hits are identified and their binding modes are confirmed, they can be optimized through two primary strategies:

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can occupy adjacent binding pockets and form additional interactions, thereby increasing affinity.

Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

This approach allows for a more rational and efficient exploration of the chemical space around the core scaffold compared to traditional high-throughput screening. biocompare.com

Computational chemistry is an indispensable tool for elucidating SAR. nih.gov It allows for the rapid evaluation of designed compounds and provides insights into the molecular interactions driving biological activity.

Molecular Alignment and 3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activity. researchgate.netmdpi.com A crucial first step is the structural alignment of the series of compounds. frontiersin.org The resulting 3D-QSAR models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding character are favorable or unfavorable for activity. nih.govmdpi.com These maps guide the design of new derivatives with predicted enhanced potency.

Similarity Searching: This technique is used to identify known compounds from large databases that are structurally similar to a hit compound. This can help to quickly build an initial SAR profile by testing commercially available analogs or provide ideas for new synthetic targets.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to rationalize observed SAR by visualizing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and amino acid residues in the binding site. It is particularly powerful for understanding why certain substitutions enhance affinity while others diminish it. mdpi.com

Statistical Analysis: Methods like multiple linear regression (MLR) are used to build QSAR models that correlate calculated molecular descriptors (e.g., logP, molecular weight, electronic parameters) with biological activity. nih.gov These statistical models can be used to predict the activity of newly designed compounds and prioritize them for synthesis. nih.govopenpharmaceuticalsciencesjournal.com

Impact of Stereochemistry on SAR Principles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For chiral molecules like this compound, which possesses a stereocenter at the C3 position of the piperidine ring, stereoisomerism gives rise to enantiomers and potentially diastereomers if other chiral centers are present. These stereoisomers can exhibit profound differences in their pharmacological profiles.

Enantiomeric Differences in Molecular Recognition and Binding Efficacy Principles

Enantiomers are non-superimposable mirror images of each other. In the case of this compound, this results in (R)-3-(4-Methanesulfonyl-phenyl)-piperidine and (S)-3-(4-Methanesulfonyl-phenyl)-piperidine. While these enantiomers have identical physical and chemical properties in an achiral environment, they can interact differently with chiral biological macromolecules such as receptors, enzymes, and ion channels.

This differential interaction, known as chiral recognition, is fundamental to molecular recognition in pharmacology. Biological binding sites are inherently three-dimensional and chiral, often composed of L-amino acids. Consequently, one enantiomer (the eutomer) may fit into a binding site with higher affinity and precision than its mirror image (the distomer). This concept is analogous to a hand (the chiral molecule) fitting into a glove (the chiral binding site); a right hand fits perfectly into a right-handed glove but poorly into a left-handed one.

The difference in fit affects the binding efficacy. A stronger and more precise interaction typically leads to a more potent biological response. The key intermolecular interactions responsible for binding—such as hydrogen bonds, ionic bonds, van der Waals forces, and hydrophobic interactions—depend on the specific spatial orientation of the functional groups of the ligand relative to the amino acid residues in the binding pocket. For this compound, the orientation of the 4-methanesulfonyl-phenyl group and the piperidine nitrogen will differ between the (R) and (S) enantiomers, leading to distinct binding affinities and efficacies. For instance, one enantiomer might position the methanesulfonyl group to form a critical hydrogen bond with a receptor residue, while the other enantiomer cannot achieve this optimal orientation, resulting in significantly lower potency. thieme-connect.com

Enantiomer FeaturePrinciple of Differentiation in Biological Systems
Spatial Arrangement Non-superimposable mirror-image 3D structures.
Binding Site Interaction One enantiomer (eutomer) typically shows a higher binding affinity and more precise fit with a chiral biological target compared to the other (distomer).
Intermolecular Forces The specific orientation of functional groups dictates the strength and number of optimal binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
Pharmacological Activity Differences in binding affinity and efficacy lead to variations in potency, selectivity, and overall pharmacological profile between enantiomers.

Diastereoselective Effects on Binding Modes and Conformational Preferences

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. While this compound itself has only one chiral center, derivatives with additional substituents on the piperidine ring can exist as diastereomers. For example, the introduction of a methyl group at the C2 position would create four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and spectroscopic characteristics. Crucially, they also have distinct three-dimensional shapes, which can lead to different conformational preferences and binding modes. researchgate.netnih.gov The relative orientation of substituents (e.g., cis vs. trans) significantly influences the preferred conformation of the piperidine ring, which typically adopts a chair, boat, or twist-boat conformation. nih.govrsc.org

For instance, in a disubstituted piperidine derivative, a trans diastereomer might favor a chair conformation where both substituents occupy equatorial positions to minimize steric hindrance. In contrast, a cis diastereomer might be forced into a conformation where one substituent is axial, or it may adopt a higher-energy twist-boat conformation to accommodate the substituents. nih.govrsc.org These conformational differences directly impact how the molecule presents its binding pharmacophores to the target protein. The distances and angles between key functional groups—such as the piperidine nitrogen and the methanesulfonyl group—will vary between diastereomers, leading to different binding modes and, consequently, different biological activities. researchgate.net Studies on related substituted piperidines have shown that cis and trans isomers can exhibit stereoselective inhibition of different enzyme isoforms, highlighting the profound impact of diastereomerism on selectivity. nih.gov

Diastereomer FeaturePrinciple of Differentiation in Biological Systems
Spatial Arrangement Stereoisomers that are not mirror images; have different relative configurations (e.g., cis/trans).
Conformational Preference Different steric interactions between substituents lead to distinct, preferred low-energy conformations (e.g., chair vs. twist-boat). nih.gov
Binding Mode The unique 3D shape and pharmacophore presentation of each diastereomer results in different orientations and interactions within the binding site.
Pharmacological Profile Differences in binding modes lead to variations in potency and, notably, selectivity for different biological targets or receptor subtypes. nih.gov

Physicochemical Property Modulation and SAR Principles (General Concepts)

The biological activity of a compound is governed not only by its stereochemistry but also by its physicochemical properties. Key parameters such as polar surface area and lipophilicity are critical in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target.

Theoretical Considerations of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP/D) in SAR

Lipophilicity is the affinity of a molecule for a lipophilic (fat-like) environment. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. The distribution coefficient (LogD) is used for ionizable compounds and represents the ratio at a specific pH. Lipophilicity is crucial for membrane permeation and binding to hydrophobic pockets in target proteins. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding. The 4-methanesulfonyl-phenyl moiety imparts a degree of polarity that balances the lipophilicity of the phenyl and piperidine rings. SAR studies often involve fine-tuning LogP/D by adding or removing lipophilic or hydrophilic groups to achieve an optimal balance for both pharmacokinetic properties and target affinity. researchgate.net

Physicochemical PropertyRole in Structure-Activity Relationship (SAR)Impact on this compound
TPSA Predicts membrane permeability and oral bioavailability. Higher TPSA generally corresponds to lower permeability. researchgate.netuniroma1.itThe sulfonyl group is a major contributor to TPSA. Modulating TPSA is key for optimizing cell penetration.
LogP / LogD Measures lipophilicity, influencing solubility, membrane crossing, and binding to hydrophobic pockets. An optimal range is typically sought.The molecule has a balance of lipophilic (phenyl, piperidine) and polar (sulfonyl) groups. SAR would involve modifying this balance.

Electronic Effects on Molecular Interactions and Binding Affinity

The electronic properties of a molecule, determined by the distribution of electrons, are fundamental to its ability to form non-covalent interactions with a biological target. These interactions are the basis of binding affinity.

The methanesulfonyl (–SO₂CH₃) group on the phenyl ring of this compound plays a crucial electronic role. It is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. mdpi.com This has several consequences:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This allows the molecule to form strong, directional hydrogen bonds with hydrogen bond donor residues (e.g., the amide protons of asparagine or glutamine, or the hydroxyl groups of serine or threonine) in a binding site. Such interactions can significantly enhance binding affinity. nih.gov

Aromatic Ring Electronics: By withdrawing electron density, the –SO₂CH₃ group deactivates the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions. The modified electron distribution on the aromatic ring can alter its interaction with complementary aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the target protein.

Dipole Moment: The sulfonyl group creates a strong local dipole moment, which can contribute to favorable dipole-dipole interactions within the binding pocket, further anchoring the ligand and increasing affinity. nih.gov

SAR exploration of this scaffold would involve evaluating the impact of replacing the methanesulfonyl group with other substituents possessing different electronic properties, such as electron-donating groups (EDGs) or other EWGs like nitro or cyano groups, to probe the importance of these electronic interactions for binding. mdpi.com

Electronic FeatureInfluence on Molecular InteractionsRelevance to this compound
Electron-Withdrawing Nature The sulfonyl group reduces electron density on the attached phenyl ring. mdpi.comModifies the aromatic ring's capacity for π-π stacking and cation-π interactions.
Hydrogen Bond Acceptor The sulfonyl oxygens can form strong hydrogen bonds with donor residues in the binding pocket. nih.govThis is a key interaction that can significantly contribute to binding affinity.
Dipole Moment The polar sulfonyl group contributes to the overall molecular dipole, influencing electrostatic interactions with the target.Can orient the molecule within the binding site to maximize favorable electrostatic contacts.

Molecular Interaction Mechanisms and Binding Dynamics

In Vitro Biophysical Techniques for Studying Molecular Interactions of 3-(4-Methanesulfonyl-phenyl)-piperidine (with model systems)

A variety of in vitro biophysical methods are essential for a quantitative understanding of the binding of this compound to its targets. These techniques provide critical data on the speed, strength, and energetic forces driving the interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. nuvisan.com In a hypothetical study of this compound, a model target protein would be immobilized on a sensor chip. The compound, referred to as the analyte, would then be flowed over this surface. Binding events are detected as a change in the refractive index at the sensor surface, which is recorded in Resonance Units (RU). nih.gov

This real-time monitoring allows for the determination of both the association rate constant (kₐ or kₒₙ), which describes how quickly the compound binds to the target, and the dissociation rate constant (kₔ or kₒff), which measures how quickly it dissociates. nuvisan.com The ratio of these two rates (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), a measure of binding affinity. A lower Kₔ value indicates a stronger interaction. SPR is highly sensitive, capable of quantifying affinities from the millimolar to the picomolar range. nuvisan.com

Interactive Table 1: Representative Kinetic and Affinity Data from an SPR Experiment

ParameterValueUnitDescription
Association Rate (kₐ)2.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (kₔ)5.0 x 10⁻³s⁻¹Rate of complex decay.
Dissociation Constant (Kₔ)20nMMeasure of binding affinity.

This table presents hypothetical data typical for a small molecule-protein interaction, illustrating the kind of results an SPR analysis of this compound would yield.

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic properties of a binding interaction. researchgate.netiitkgp.ac.in This technique measures the heat released or absorbed when a ligand, such as this compound, is titrated into a solution containing a model macromolecule at constant temperature. whiterose.ac.uk

A single ITC experiment can simultaneously determine the binding affinity (Kₐ, the inverse of Kₔ), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.netwikipedia.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTln(Kₐ). nih.gov This provides a complete thermodynamic profile of the binding event, revealing whether the interaction is driven by favorable enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., release of ordered water molecules). whiterose.ac.uknih.gov

Interactive Table 2: Illustrative Thermodynamic Profile from an ITC Experiment

Thermodynamic ParameterValueUnitImplication
Stoichiometry (n)1.1-Indicates a 1:1 binding ratio.
Affinity (Kₐ)5.0 x 10⁷M⁻¹Corresponds to a Kₔ of 20 nM.
Enthalpy Change (ΔH)-8.5kcal/molThe binding is enthalpically favorable (exothermic).
Entropy Change (TΔS)+2.2kcal/molThe binding is entropically favorable.
Gibbs Free Energy (ΔG)-10.7kcal/molThe binding is spontaneous and high-affinity.

This table contains representative data that could be obtained from an ITC study of this compound, providing insight into the forces driving the binding.

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy techniques are particularly useful for studying the interactions of small molecules like this compound, especially with large protein targets. researchgate.netnih.gov These methods monitor the NMR signals of the ligand itself, which are sensitive to the binding event.

One common technique is Saturation Transfer Difference (STD) NMR. In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a part of the protein's NMR spectrum. If this compound is bound to the protein, this saturation will be transferred to the ligand. By comparing this spectrum to a reference spectrum taken without protein saturation, one can identify which protons on the piperidine (B6355638) compound are in close contact with the protein target. researchgate.net This allows for the mapping of the binding epitope of the ligand, revealing which parts of its structure are crucial for the interaction. researchgate.net Other ligand-observed techniques, such as Carr-Purcell-Meiboom-Gill (CPMG) experiments, can also confirm binding by observing changes in the ligand's relaxation properties upon interaction with a macromolecule. nih.govunivr.it

Crystallographic Studies of this compound Co-crystals with Model Macromolecular Targets

X-ray crystallography provides the ultimate high-resolution view of a protein-ligand interaction, offering an atomic-level snapshot of the bound state. nih.gov Obtaining a co-crystal structure of this compound in complex with a model target would be a key step in understanding its mechanism of action. Cocrystals are multicomponent crystalline structures where the active compound and a co-former are held together by non-covalent interactions, such as hydrogen bonds. dovepress.com

A co-crystal structure would reveal the precise three-dimensional arrangement of this compound within the binding pocket of its target. researchgate.net Analysis of such a structure would identify the specific amino acid residues that form direct contacts with the ligand. These interactions could include hydrogen bonds between the sulfonyl group's oxygens or the piperidine's nitrogen and polar residues in the pocket, as well as hydrophobic interactions involving the phenyl ring. nih.gov The identification of these key residues is critical for understanding the specificity of the interaction and for guiding any future efforts in medicinal chemistry. The analysis would also characterize the pocket's shape, volume, and chemical environment (e.g., hydrophobic, polar, charged). nih.govuic.edu

Crystallographic structures often reveal the critical role of water molecules in mediating protein-ligand interactions. nih.govacs.org A water molecule can bridge a hydrogen bond between this compound and the protein, contributing significantly to the stability of the complex. nih.gov Conversely, the displacement of structurally conserved, "unhappy" water molecules from a hydrophobic region of the binding pocket by a part of the ligand can be a major entropic driving force for binding. nih.govacs.org

Furthermore, the binding of a ligand can induce significant conformational changes in the protein target. nih.gov This can range from small side-chain rearrangements to larger, domain-level movements. nih.gov Sometimes, a ligand can bind to a "cryptic" pocket that is not apparent in the unbound (apo) structure of the protein but forms upon ligand binding. mdpi.comnih.gov High-resolution crystallographic analysis would precisely map these ligand-induced changes, providing a dynamic view of the recognition event.

Computational Approaches to Binding Mechanism Elucidation

Computational chemistry provides a powerful lens through to visualize and comprehend the nuanced interactions between a small molecule like this compound and its potential protein targets. These in silico techniques allow for the prediction of binding modes, the analysis of dynamic conformational changes, and the estimation of binding affinities, offering invaluable insights that guide further experimental studies.

Advanced Molecular Docking Simulations for Pose Prediction and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are instrumental in identifying plausible binding poses within a target's active or allosteric site. These simulations consider various factors, including shape complementarity, and electrostatic and hydrophobic interactions.

While specific docking studies on this compound are not extensively reported in publicly available literature, general principles derived from studies on other aryl piperidine derivatives can be applied. It is anticipated that the phenyl ring would engage in hydrophobic interactions within a corresponding pocket of a receptor. The piperidine ring, with its flexible chair and boat conformations, can adopt an optimal geometry to fit within the binding site. The predicted binding modes from docking can be ranked based on scoring functions, which estimate the binding affinity. For instance, in studies of N-functionalized piperidine derivatives, molecular docking has been used to predict binding modes within the active site of the dopamine (B1211576) D2 receptor. nih.govcresset-group.com

A hypothetical docking result for this compound might reveal key interactions, which can be summarized in a data table.

Functional Group Predicted Interaction Type Potential Interacting Residues
Phenyl RingHydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan
Piperidine Ringvan der Waals, Cation-πLeucine, Valine, Isoleucine, Aromatic residues
Sulfone MoietyHydrogen bonding, Dipole-dipoleSerine, Threonine, Asparagine, Glutamine
Piperidine NitrogenHydrogen bonding, IonicAspartic acid, Glutamic acid

This table represents a hypothetical scenario based on general principles of molecular interactions, as specific docking data for the compound is not publicly available.

Molecular Dynamics (MD) Simulations for Dynamic Binding Processes and Conformational Sampling

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for understanding the stability of the predicted binding pose, observing conformational changes in both the ligand and the protein, and identifying key water molecules that may mediate interactions. researchgate.netnih.gov

An MD simulation of the this compound-protein complex would typically be run for nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the flexibility of the ligand within the binding site and the stability of its interactions. For example, MD simulations have been used to investigate the inhibitory mechanism of aryl formyl piperidine derivatives on monoacylglycerol lipase, revealing important dynamic interactions. nih.gov Such simulations could elucidate whether the piperidine ring of this compound maintains a stable conformation or undergoes significant conformational sampling within the binding pocket.

Free Energy Perturbation (FEP) and Alchemical Methods for Relative Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. This "alchemical" transformation computationally mutates one molecule into another, allowing for a precise estimation of the change in binding affinity.

FEP studies could be instrumental in optimizing derivatives of this compound. For instance, a study could calculate the change in binding affinity when a substituent on the phenyl ring is altered. However, a significant challenge in FEP calculations arises when there is a change in the net charge of the ligand during the perturbation, such as modifying a neutral group to a charged amine. cresset-group.com Despite these challenges, FEP-guided strategies have been successfully applied in drug discovery, for example, in the discovery of novel PDE5 inhibitors. nih.gov While no specific FEP studies on this compound are publicly documented, this methodology holds great promise for its future lead optimization efforts.

Role of Specific Functional Groups (e.g., Sulfone Moiety, Piperidine Nitrogen) in Molecular Recognition Events

The chemical nature of the functional groups within this compound dictates its interaction landscape with a biological target.

The sulfone moiety (–SO2–) is a key functional group with a significant impact on the molecule's properties. The sulfur atom in a sulfone group is in a high oxidation state, making the oxygen atoms strong hydrogen bond acceptors. nih.govacs.org This allows the sulfone group to form crucial hydrogen bonds with hydrogen bond donor residues in a protein, such as the side chains of serine, threonine, or the backbone amide protons. The sulfone group is also highly polar and can participate in favorable dipole-dipole interactions. Its electron-withdrawing nature can influence the electronic properties of the adjacent phenyl ring.

The piperidine nitrogen is another critical feature. Depending on the physiological pH and the pKa of the nitrogen, it can exist in a protonated (cationic) or neutral state. In its protonated form, the piperidine nitrogen can form strong ionic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate. It can also act as a hydrogen bond donor. Furthermore, the positively charged nitrogen can engage in cation-π interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine, which are known to be significant in molecular recognition. rsc.org The stereochemistry of the piperidine ring and its substituents can also play a crucial role in defining the selectivity and affinity for a target. acs.org

Principles of Allosteric Modulation Associated with Piperidine Scaffolds

Allosteric modulators are ligands that bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). acs.orgnih.govmdpi.com

Piperidine scaffolds are frequently found in molecules that act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). acs.orgnih.gov The conformational flexibility of the piperidine ring allows it to adapt to diverse allosteric binding pockets. The ability of the piperidine nitrogen to act as a hydrogen bond donor or acceptor, or to form ionic interactions, provides key anchoring points within these sites.

For a molecule like this compound, its potential as an allosteric modulator would depend on the specific topology of the target protein. It could potentially bind to an allosteric site where the phenyl and sulfone groups make specific contacts, while the piperidine moiety provides a crucial anchor. The binding of the molecule could stabilize a conformation of the receptor that either enhances or diminishes the binding or signaling of the endogenous ligand. The discovery of piperidinyl phenyl benzamides as positive allosteric modulators of the prostaglandin (B15479496) receptor EP2 highlights the potential of this scaffold in allosteric modulation. nih.gov

Derivatization Strategies and Analog Design

Synthetic Strategies for Novel 3-(4-Methanesulfonyl-phenyl)-piperidine Analogs

The synthesis of novel analogs of this compound primarily involves functionalization at its reactive sites. These strategies are crucial for building structure-activity relationships (SAR) and optimizing molecular properties.

The secondary amine of the piperidine (B6355638) ring is the most common site for derivatization due to its nucleophilicity. N-alkylation and N-acylation are fundamental reactions used to introduce a wide variety of substituents, thereby influencing the molecule's polarity, basicity, and steric profile.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. Common methods employ the reaction of the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov The choice of base and solvent is critical; for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are frequently used. The reaction conditions can be tuned to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net A range of alkylating agents can be used to study the effect of substituent size and nature on biological activity. rsc.org

N-Acylation: This process introduces an acyl group, forming an amide linkage. N-acylation can be achieved by reacting the piperidine with acyl chlorides or acid anhydrides. nih.gov In modern combinatorial chemistry, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization, are used to facilitate amide bond formation with carboxylic acids. rsc.org N-acylation generally reduces the basicity of the piperidine nitrogen and introduces a hydrogen bond donor, which can significantly alter interactions with biological targets.

Reaction TypeReagent ClassCommon ExamplesPurpose/Effect
N-AlkylationAlkyl HalidesPropyl bromide, Benzyl chloride, 1-(3-chloropropyl)piperidineModulates steric bulk, lipophilicity, and basicity.
N-AcylationAcyl Halides / AnhydridesAcetyl chloride, Benzoic anhydride, Propionic acid with EDC/HOBtReduces basicity, introduces H-bond donor/acceptor capabilities.

Modification of the phenyl ring allows for fine-tuning of electronic properties and can block potential sites of metabolism. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing piperidine and methanesulfonyl groups must be considered. A common strategy in medicinal chemistry is to replace a phenyl ring with a more electron-deficient heterocycle, such as pyridine (B92270), to improve metabolic stability against cytochrome P450-mediated oxidation. rsc.orgresearchgate.net Research on related phenyl-containing compounds has shown that functionalization with groups like nitro (NO₂) or cyano (CN) can retain biological activity. nih.gov

Substitution TypePotential Reagents/MethodsPotential Outcome
HalogenationN-Bromosuccinimide (NBS), SelectfluorModifies electronic properties, can improve metabolic stability.
NitrationHNO₃/H₂SO₄Introduces a strong electron-withdrawing group and H-bond acceptor.
Heteroatom IncorporationScaffold hopping synthesis (e.g., replacing phenyl with pyridyl)Can enhance metabolic stability and alter solubility. researchgate.net

The methanesulfonyl (sulfone) group is a key polar feature of the molecule. Its replacement with bioisosteres—functional groups with similar physicochemical properties—can modulate potency, selectivity, and pharmacokinetic profiles. nih.gov The goal of bioisosteric replacement is to retain or improve desired biological effects while optimizing other properties. drughunter.com

A primary bioisostere for the sulfone group is the sulfonamide (-SO₂NHR). drughunter.com Syntheses of related sulfonamidoalkyl piperidine derivatives have been reported, demonstrating the feasibility of this substitution. nih.gov Another emerging and important bioisostere is the sulfoximine (B86345) (-S(O)NHR), which acts as an aza-analog of the sulfone. nih.govresearchgate.net Sulfoximines can offer improved properties and provide an additional vector for chemical modification at the sulfoximine nitrogen. researchgate.net The direct synthesis of primary sulfonamides from organometallic reagents offers a convenient route to these analogs. acs.org

Original GroupBioisosteric ReplacementKey Physicochemical Differences
Sulfone (-SO₂CH₃)Sulfonamide (-SO₂NH₂)Adds hydrogen bond donor capability, slightly alters geometry. drughunter.com
Sulfone (-SO₂CH₃)N-Alkyl Sulfonamide (-SO₂NHR)Modulates H-bond properties and lipophilicity based on R group.
Sulfone (-SO₂CH₃)Sulfoximine (-S(O)CH₃NH)Introduces a basic center and an additional vector for substitution. nih.gov

Scaffold Hopping and Ring Expansion/Contraction Strategies Applied to the Piperidine Core

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key pharmacophoric features. nih.govniper.gov.in This can lead to novel chemotypes with improved properties. For the this compound scaffold, this could involve replacing the piperidine ring with other cyclic amines or heterocyclic systems.

Ring expansion and contraction are specific types of scaffold modification. wikipedia.org

Ring Contraction: Methods exist for the ring contraction of piperidines to the corresponding five-membered pyrrolidines. dntb.gov.uaresearchgate.net For example, an oxidative rearrangement using a hypervalent iodine reagent like PhI(OAc)₂ can transform N-H piperidines into pyrrolidine (B122466) derivatives. researchgate.net Photomediated reactions also offer a pathway for this transformation. nih.gov

Ring Expansion: Strategies such as the Tiffeneau–Demjanov rearrangement can expand cyclic ketones, which could be applied to a piperidone precursor to yield a seven-membered azepane ring. wikipedia.org

StrategyDescriptionExample Transformation
Scaffold HoppingReplacing the piperidine ring with another heterocycle (e.g., morpholine, piperazine).Phenylpiperidine → Phenylmorpholine
Ring ContractionConverting the six-membered piperidine to a five-membered ring.Piperidine → Pyrrolidine dntb.gov.ua
Ring ExpansionConverting the six-membered piperidine to a seven-membered ring.Piperidine → Azepane

Theoretical Principles of Prodrug Design Applied to the this compound Scaffold

Prodrug design involves the temporary chemical modification of a drug to improve its pharmaceutical or pharmacokinetic properties. The secondary amine of the piperidine ring is an ideal handle for prodrug strategies, as masking this ionizable group can enhance membrane permeability. nih.gov

A common approach is the formation of a carbamate (B1207046) linkage, which can be designed to be cleaved by enzymes in vivo to release the active parent amine. For instance, (acyloxy)alkyl carbamates are a well-known class of bioreversible prodrugs for secondary amines. googleapis.com Another strategy involves creating amide prodrugs, although these are generally more stable towards metabolic hydrolysis. nih.gov The design can be "bipartite," where a carrier molecule is linked directly to the drug, or more complex "tripartite" systems that use a linker. nih.gov The choice of promoiety can be tuned to control the rate of drug release.

Prodrug LinkagePromoietiesActivation MechanismPotential Advantage
Carbamate(Acyloxy)alkyl groupsEnzymatic (esterase) cleavageImproved membrane permeability
AmideAmino acidsEnzymatic (amidase) cleavageGenerally increases metabolic stability
N-PhosphoryloxymethylPhosphate (B84403) estersEnzymatic (phosphatase) cleavageIncreased water solubility

Linker Chemistry for Conjugate Formation (e.g., for Chemical Biology Probes, without specific applications)

To use this compound as a chemical biology probe, it must be covalently attached to a reporter molecule (like a fluorophore or biotin) or a larger biomolecule via a chemical linker. The piperidine nitrogen serves as the attachment point. Linker chemistry is critical as it influences the stability, solubility, and function of the final conjugate. symeres.comsmolecule.com

Linkers can be classified as cleavable or non-cleavable. symeres.com

Non-cleavable linkers , such as simple alkyl or polyethylene (B3416737) glycol (PEG) chains, provide a stable connection.

Cleavable linkers are designed to be broken under specific conditions (e.g., by certain enzymes, changes in pH, or a reductive environment).

Bifunctional linkers possess two different reactive groups, allowing for sequential conjugation. For example, a linker with an N-hydroxysuccinimide (NHS) ester at one end can react with the piperidine amine, while the other end might have an alkyne or azide (B81097) for "click chemistry," a maleimide (B117702) for reaction with thiols, or an aldehyde for reductive amination. lumiprobe.comnih.govnih.gov PEG-based linkers are often used to increase the hydrophilicity and reduce aggregation of the final conjugate. nih.gov

Linker TypeReactive Ends (Example Pairs)Conjugation ChemistryKey Feature
Heterobifunctional PEG LinkerNHS-ester / MaleimideAmine acylation / Thiol-Michael additionIncreases water solubility, connects amines to thiols. nih.gov
Heterobifunctional Click LinkerNHS-ester / AlkyneAmine acylation / Cu-catalyzed or strain-promoted cycloadditionBioorthogonal reaction for high specificity. lumiprobe.com
Reductive Amination LinkerNHS-ester / AldehydeAmine acylation / Reductive amination with an amineForms stable secondary amine linkage. nih.gov
Cleavable LinkerDisulfide or Ester containingReductive cleavage / Esterase cleavageAllows for conditional release of the probe/drug. symeres.com

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation of Derivatives

The generation of a library of derivatives based on the this compound scaffold typically involves the strategic modification of different positions on the molecule. The piperidine ring and the phenyl group offer several points for diversification. Parallel synthesis and combinatorial chemistry are the cornerstones of this endeavor, allowing for the simultaneous synthesis of a multitude of compounds in a time- and resource-efficient manner.

Parallel Synthesis:

Parallel synthesis involves the simultaneous production of a series of individual, structurally related compounds in an array of separate reaction vessels. This method is particularly advantageous for creating focused libraries where specific structural hypotheses are being tested. For the this compound core, a common approach is to utilize a common intermediate and react it with a diverse set of building blocks in parallel.

A key intermediate for such a synthesis is the parent compound itself, this compound. The secondary amine of the piperidine ring is a prime site for derivatization. For instance, a library of N-substituted derivatives can be readily generated through parallel reductive amination or acylation reactions. In a typical workflow, the parent piperidine is dispensed into an array of reaction vials, and a different aldehyde or carboxylic acid is added to each vial, along with appropriate reagents and catalysts. This approach allows for the rapid creation of a library with diverse substituents at the N-1 position of the piperidine ring.

Combinatorial Chemistry:

Combinatorial chemistry encompasses a broader set of techniques aimed at producing a very large number of compounds in a single process. These libraries can be generated as mixtures (split-and-pool synthesis) or as discrete compounds in a spatially addressable format.

Solid-phase synthesis is a powerful tool in combinatorial chemistry that is well-suited for the generation of this compound derivatives. In this approach, the core scaffold is attached to a solid support (a resin bead), which simplifies the purification process as excess reagents and by-products can be washed away after each reaction step.

A hypothetical solid-phase synthesis strategy to generate a library of this compound derivatives could involve the following steps:

Attachment to Resin: A suitable precursor, such as a protected 4-bromophenylpiperidine derivative, is attached to a solid support.

Core Modification: The methanesulfonyl group can be introduced via a nucleophilic aromatic substitution reaction with a sulfinate salt.

Diversification: The piperidine nitrogen, once deprotected, can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to introduce a wide range of functional groups.

Cleavage: The final derivatives are cleaved from the solid support to yield the library of purified compounds.

The "split-and-pool" method allows for the exponential growth of the library size. In this technique, the resin beads are divided into several portions, each portion is reacted with a different building block, and then all portions are recombined. This cycle is repeated multiple times, leading to a library where each bead carries a unique compound.

Illustrative Library Generation Strategy:

A focused library of N-acyl derivatives of this compound can be generated using a parallel synthesis approach.

Reaction Step Description Reagents and Conditions
Starting Material This compound-
Acylation Parallel acylation of the piperidine nitrogen with a library of carboxylic acids.Carboxylic acids (R-COOH), a coupling agent (e.g., HATU, HBTU), a base (e.g., DIEA), and a solvent (e.g., DMF). Reactions are performed in a 96-well plate format at room temperature.
Work-up and Purification The reaction mixtures are purified in parallel using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).-

This strategy allows for the rapid synthesis and purification of a library of amides, enabling the exploration of the structure-activity relationship (SAR) of the N-substituent.

Below is an example of a data table for a small, hypothetical library of N-substituted derivatives of this compound generated via parallel synthesis.

Compound IDR-Group (Substituent on Nitrogen)Molecular FormulaMolecular Weight ( g/mol )
LIB-001AcetylC₁₄H₁₉NO₃S281.37
LIB-002BenzoylC₁₉H₂₁NO₃S359.44
LIB-003CyclohexylcarbonylC₁₉H₂₇NO₃S365.52
LIB-0044-ChlorobenzoylC₁₉H₂₀ClNO₃S393.89
LIB-005MethylsulfonylC₁₃H₁₉NO₄S₂333.43

This systematic approach to derivatization, powered by parallel synthesis and combinatorial chemistry, is instrumental in advancing our understanding of the therapeutic potential of the this compound scaffold.

Future Directions and Emerging Research Avenues in Chemical Biology

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the design and optimization of novel compounds. For the 3-(4-Methanesulfonyl-phenyl)-piperidine framework, these computational approaches can accelerate the identification of new derivatives with improved bioactivity and pharmacokinetic profiles.

Machine learning algorithms, such as Random Forest and Deep Neural Networks (DNNs), can be trained on existing datasets of 3-phenylpiperidine analogs to build predictive models for their biological activity. nih.govbio-itworld.com These models can establish quantitative structure-activity relationships (QSAR), identifying key molecular features that influence a compound's efficacy and selectivity. By analyzing these relationships, researchers can virtually screen large libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in-silico screening significantly reduces the time and resources required for lead discovery. nih.gov

Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives. These models can generate new molecular structures with desired properties, such as high binding affinity for a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. This approach allows for the exploration of a vast chemical space to identify innovative drug candidates that may not be discovered through traditional methods. nih.gov

Table 1: Application of AI/ML in the Design of this compound Derivatives

AI/ML Technique Application Potential Outcome
Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the biological activity of novel derivatives based on their chemical structure. Prioritization of compounds for synthesis and testing, leading to more efficient lead optimization.
Virtual Screening Screen large compound libraries to identify potential hits with desired activity profiles. Accelerated discovery of new lead compounds with the this compound scaffold.
De Novo Design Generate novel molecular structures with optimized properties. Identification of patentable and highly effective drug candidates.

Development of Advanced Bioconjugation Techniques for Probing Molecular Interactions

Understanding the molecular interactions of this compound with its biological targets is crucial for elucidating its mechanism of action and for the rational design of more potent analogs. Advanced bioconjugation techniques offer the ability to attach probes, such as fluorescent dyes or affinity tags, to the molecule, enabling the study of its interactions in a biological context.

The functionalization of the piperidine (B6355638) ring or the phenyl group provides anchor points for the attachment of these probes. For instance, the secondary amine of the piperidine can be a site for modification, or C-H functionalization strategies can be employed to introduce a linker at a specific position on the ring. researchgate.net The methanesulfonyl group on the phenyl ring also presents a potential site for chemical modification, allowing for the attachment of a probe without altering the core pharmacophore responsible for binding.

These bioconjugated derivatives can then be used in a variety of assays to study their binding kinetics, cellular localization, and engagement with target proteins. For example, a fluorescently labeled version of this compound could be used in fluorescence polarization or FRET assays to quantify its binding affinity to a target protein. Such studies provide invaluable information for understanding the structure-activity relationship and for optimizing the compound's properties.

Exploration of Novel Synthetic Methodologies for Related Piperidine Scaffolds in Chemical Synthesis

The development of novel and efficient synthetic methodologies is essential for generating a diverse library of this compound analogs for biological evaluation. Recent advances in organic synthesis have provided new tools for the stereoselective construction of substituted piperidine rings. beilstein-journals.orgznaturforsch.comacs.orgacs.orgznaturforsch.com

Stereoselective synthesis is particularly important, as the three-dimensional arrangement of substituents on the piperidine ring can have a profound impact on a compound's biological activity. znaturforsch.com Chiral auxiliaries and asymmetric catalysis are being employed to control the stereochemistry at the 3- and 4-positions of the piperidine ring, leading to the synthesis of enantiomerically pure compounds. znaturforsch.comorganic-chemistry.orgtmc.edu

Modern synthetic strategies for constructing the 3-arylpiperidine scaffold include transition-metal-catalyzed cross-coupling reactions and novel cyclization methods. researchgate.netnih.gov These methods allow for the efficient and modular synthesis of a wide range of derivatives with different substituents on both the phenyl and piperidine rings. The ability to rapidly generate a diverse set of analogs is crucial for exploring the structure-activity relationship and for identifying compounds with improved therapeutic potential.

Table 2: Modern Synthetic Approaches to 3-Arylpiperidine Derivatives

Synthetic Strategy Description Advantage
Asymmetric Catalysis Use of chiral catalysts to control the stereochemistry of the piperidine ring formation. Access to enantiomerically pure compounds with defined 3D structures.
Transition-Metal-Catalyzed Cross-Coupling Formation of the C-C bond between the piperidine and phenyl rings using catalysts like palladium or rhodium. High efficiency and functional group tolerance, allowing for a wide range of derivatives.
Novel Cyclization Reactions Development of new methods to construct the piperidine ring from acyclic precursors. Access to novel and complex piperidine scaffolds.

Investigation of Conformational Control for Enhanced Molecular Recognition Properties

The three-dimensional conformation of the this compound molecule plays a critical role in its ability to bind to its biological target. The piperidine ring can adopt different chair and boat conformations, and the orientation of the phenyl group relative to the piperidine ring can also vary. nih.gov Controlling these conformational preferences can lead to a significant enhancement in binding affinity and selectivity.

Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are being used to study the conformational landscape of 3-phenylpiperidine derivatives. nih.govnih.gov These studies can predict the most stable conformations and identify how different substituents influence the conformational equilibrium. For example, the introduction of fluorine atoms or other bulky groups on the piperidine ring can lock the molecule into a specific conformation that is optimal for binding. d-nb.info

Experimental techniques, such as NMR spectroscopy, can be used to validate the computational predictions and to determine the solution-state conformation of the molecule. d-nb.infomdpi.com By combining computational and experimental approaches, researchers can gain a detailed understanding of the conformational factors that govern molecular recognition and use this knowledge to design more potent and selective inhibitors. The principle of pre-organizing a ligand into its bioactive conformation to minimize the entropic penalty upon binding is a key strategy in modern drug design. chemrxiv.org

Multidisciplinary Research Approaches in Chemical Sciences Involving the this compound Framework

The successful development of new therapeutic agents based on the this compound framework requires a multidisciplinary approach that integrates expertise from various fields of chemical sciences and beyond.

Computational Chemistry and Molecular Modeling: As discussed, computational tools are essential for the rational design of new compounds, prediction of their properties, and understanding their interactions with biological targets. nih.gov

Synthetic Organic Chemistry: The synthesis of the designed molecules is a critical step that requires expertise in modern synthetic methodologies to efficiently produce the target compounds in high purity and with the correct stereochemistry. nih.gov

Medicinal Chemistry: Medicinal chemists play a key role in designing and optimizing compounds to improve their potency, selectivity, and pharmacokinetic properties. They analyze structure-activity relationships to guide the design of new analogs. acs.orgresearchgate.netmdpi.com

Chemical Biology: Chemical biologists develop and use chemical tools, such as bioconjugated probes, to study the biological function of the compounds and to identify their cellular targets.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how the this compound derivatives bind to their target proteins, guiding further optimization.

Pharmacology and Cell Biology: These disciplines are crucial for evaluating the biological activity of the compounds in cellular and animal models, assessing their therapeutic potential and identifying potential side effects.

By fostering collaboration between these different disciplines, researchers can create a synergistic environment for the discovery and development of novel drugs based on the this compound scaffold. This integrated approach is essential for translating basic research findings into clinically effective therapies.

Q & A

Q. What are the common synthetic routes for 3-(4-Methanesulfonyl-phenyl)-piperidine, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the piperidine core with a methanesulfonyl-substituted phenyl group. A validated approach includes:

  • Sulfonylation : Reacting 4-phenylpiperidine derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Hydrolysis : For intermediates, hydrolysis under basic conditions (e.g., NaOH in solvents like amides or ethers) can yield the target compound .
  • Optimization : Solvent choice (e.g., dichloromethane for stability), temperature control (0–5°C for exothermic steps), and purification via chromatography or recrystallization are critical .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm substituent positions on the piperidine and phenyl rings.
  • HPLC with UV Detection : For purity assessment, using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .
  • Mass Spectrometry : To verify molecular weight (e.g., 281.41 g/mol) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the lab?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of this compound derivatives?

  • Dataset Preparation : Curate experimental IC50 values (e.g., SERT inhibition) and convert to pIC50 for normal distribution .
  • Descriptor Selection : Calculate molecular descriptors (e.g., logP, hydrogen bond acceptors) using tools like ADMET Predictor™.
  • Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness .

Q. What in silico pharmacokinetic parameters should be prioritized for optimizing this compound’s drug-likeness?

  • GI Absorption : High permeability predicted via Caco-2 cell models.
  • BBB Penetration : Moderate scores suggest potential CNS activity but may require structural tweaks.
  • CYP Inhibition : Assess risks of off-target effects using cytochrome P450 inhibition profiles .
  • Tools : ADMET Predictor™ and MedChem Designer™ for simulations .

Q. How can contradictory biological assay data (e.g., varying IC50 values) be resolved?

  • Assay Standardization : Compare protocols for differences in cell lines, incubation times, or buffer conditions.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate results .
  • Meta-Analysis : Aggregate datasets (e.g., 43 compounds from Zare et al., 2017) to identify outliers .

Q. What strategies enhance the selectivity of this compound for target receptors?

  • SAR Studies : Modify substituents (e.g., methanesulfonyl group position) to alter steric/electronic effects.
  • Docking Simulations : Map binding interactions with receptors (e.g., serotonin transporters) using AutoDock or Schrödinger .
  • Functional Group Replacement : Replace sulfonyl with carbamate or amide groups to reduce off-target binding .

Q. How can advanced chromatographic methods improve purity analysis?

  • Mobile Phase Optimization : Adjust methanol-to-buffer ratios to resolve closely eluting impurities .
  • Column Selection : Use C18 columns with 3–5 µm particle size for high-resolution separations.
  • System Suitability Tests : Validate methods with reference standards to ensure reproducibility .

Methodological and Theoretical Questions

Q. What computational tools are recommended for studying molecular interactions of this compound?

  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate receptor-ligand dynamics.
  • Density Functional Theory (DFT) : Gaussian 09 to calculate electronic properties (e.g., HOMO-LUMO gaps) .
  • AI-Driven Platforms : DeepChem or Atomwise for predicting novel derivatives with improved activity .

Q. How can structural modifications mitigate metabolic instability in vivo?

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance stability.
  • Cytochrome Shielding : Add bulky substituents near metabolic hotspots (e.g., piperidine nitrogen) .
  • In Vitro Microsomal Assays : Test hepatic clearance using rat or human liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.